molecular formula C10H12F3N B13952643 2-ethyl-N-methyl-N-(trifluoromethyl)aniline

2-ethyl-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13952643
M. Wt: 203.20 g/mol
InChI Key: IANSRQPAWHUDPT-UHFFFAOYSA-N
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Description

2-ethyl-N-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the nitrogen atom of the aniline ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-N-(trifluoromethyl)aniline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-ethyl-N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield secondary amines.

Scientific Research Applications

2-ethyl-N-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl, methyl, and trifluoromethyl groups in 2-ethyl-N-methyl-N-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-ethyl-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-3-8-6-4-5-7-9(8)14(2)10(11,12)13/h4-7H,3H2,1-2H3

InChI Key

IANSRQPAWHUDPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C)C(F)(F)F

Origin of Product

United States

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